Ethyl iododifluoroacetate
Overview
Description
Ethyl iododifluoroacetate, with the chemical formula C4H5F2IO2 and CAS registry number 7648-30-8, is a compound known for its applications in organic synthesis . This colorless liquid is characterized by its iodine and fluorine functional groups . It is commonly used as a reagent in various chemical reactions, offering a versatile platform for the introduction of iodine and fluorine moieties into different molecules .
Synthesis Analysis
Ethyl iododifluoroacetate has been used in various synthesis processes. For instance, it was used in a fluoroalkylation and cycloisomerization cascade reaction of ene-VDCP upon visible-light irradiation . It was also used in the enantioselective Reformatsky reaction with ketones to form a quaternary carbon centre .
Molecular Structure Analysis
The molecular formula of Ethyl iododifluoroacetate is C4H5F2IO2 . Its average mass is 249.983 Da and its monoisotopic mass is 249.930222 Da .
Chemical Reactions Analysis
Ethyl iododifluoroacetate has been involved in various chemical reactions. For example, it was used in a fluoroalkylation and cycloisomerization cascade reaction of ene-VDCP with ethyl iododifluoroacetate or perfluoroalkyl iodide upon visible-light irradiation . It was also used in an enantioselective Reformatsky reaction with ketones .
Physical And Chemical Properties Analysis
Ethyl iododifluoroacetate has a density of 1.7 g/cm3 . Its boiling point is 65 °C . The refractive index is 1.469 . The flash point is 45.4 °C .
Scientific Research Applications
1. Visible-light mediated cascade cyclization
- Application Summary : Ethyl iododifluoroacetate is used in a fluoroalkylation and cycloisomerization cascade reaction of ene-vinylidenecyclopropanes .
- Methods of Application : The reaction is performed with ethyl iododifluoroacetate or perfluoroalkyl iodide upon visible-light irradiation .
- Results : The reaction affords the desired fluorinated cyclization products in moderate to good yields under mild reaction conditions .
2. Enantioselective Reformatsky reaction
- Application Summary : Ethyl iododifluoroacetate is used in an enantioselective Reformatsky reaction with ketones .
- Methods of Application : Two approaches have been developed for this reaction using (1R,2S)-1-phenyl-2-(1-pyrrolidinyl)-1-propanol as the chiral ligand .
- Results : Good yields and high enantioselectivities (80–91% ee) were achieved with a range of alkyl aryl ketones .
3. Copper-Catalyzed Difluoroalkylation Reaction
Safety And Hazards
Ethyl iododifluoroacetate is classified as a skin irritant (Category 2), eye irritant (Category 2), and specific target organ toxicity – single exposure (Category 3) . It may cause skin irritation, serious eye irritation, and respiratory irritation . It is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye .
Future Directions
Ethyl iododifluoroacetate has been used in various innovative chemical reactions, such as the fluoroalkylation and cycloisomerization cascade reaction of ene-VDCP and the enantioselective Reformatsky reaction . These reactions suggest potential future directions for the use of Ethyl iododifluoroacetate in organic synthesis.
properties
IUPAC Name |
ethyl 2,2-difluoro-2-iodoacetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5F2IO2/c1-2-9-3(8)4(5,6)7/h2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGWXXIZVRRTDKT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(F)(F)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5F2IO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00371909 | |
Record name | Ethyl iododifluoroacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00371909 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.98 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl iododifluoroacetate | |
CAS RN |
7648-30-8 | |
Record name | Ethyl iododifluoroacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00371909 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl difluoro(iodo)acetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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